molecular formula C10H14N2O3 B13245010 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol

2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol

Cat. No.: B13245010
M. Wt: 210.23 g/mol
InChI Key: HOJXSEBLAMHWCO-UHFFFAOYSA-N
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Description

2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol is a chemical compound of interest in organic synthesis and pharmaceutical research. It features a propan-1-ol chain linked to a tertiary amino group and a 4-nitrophenyl ring, classifying it as a beta-amino alcohol derivative. This structure is a common motif in medicinal chemistry, often utilized as a versatile building block or intermediate for the synthesis of more complex molecules . The presence of the 4-nitrophenyl group is significant, as this moiety is frequently found in substrates for enzymatic assays and in the development of various active pharmaceutical ingredients (APIs) . Researchers value this compound for its potential applications in designing and creating novel chemical entities. As a standard practice for compounds of this nature, all intended applications are strictly for research and development purposes in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H14N2O3/c1-8(7-13)11-6-9-2-4-10(5-3-9)12(14)15/h2-5,8,11,13H,6-7H2,1H3

InChI Key

HOJXSEBLAMHWCO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-nitrobenzyl chloride with 2-amino-1-propanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 2-amino-1-propanol attacks the electrophilic carbon of the 4-nitrobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the modulation of biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Chloro and methyl derivatives exhibit higher yields in synthesis, possibly due to reduced steric hindrance or reactivity of substituents .

Functional Group Analogs

Compounds with similar backbones but divergent functional groups provide insight into structure-activity relationships:

Thiadiazole Derivatives ()

1,3,4-Thiadiazole derivatives synthesized from 4-nitrophenyl precursors (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine) showed potent antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four compounds outperformed others, suggesting that heterocyclic rings (e.g., thiadiazole) enhance bioactivity compared to the simpler propanolamine structure .

Propargyl Alcohol Derivatives ()

3-(4-Nitrophenyl)-2-propyn-1-ol (CAS: 61266-32-8) replaces the aminopropanol group with a propargyl alcohol.

Biological Activity

2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol is an organic compound notable for its unique structural features and potential biological activity. The compound consists of a propanol backbone with a 4-nitrophenylmethyl amino group, giving it a molecular formula of C11_{11}H14_{14}N2_{2}O3_{3} and a molecular weight of approximately 210.23 g/mol. Its structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's reactivity is influenced by its functional groups:

  • Nitrophenyl Group : This moiety can participate in electron transfer reactions, enhancing the compound's ability to interact with various biological targets, including enzymes and receptors.
  • Amino Group : Facilitates hydrogen bonding, which is crucial for binding interactions with biomolecules.

The mechanism of action involves the formation of stable complexes with specific enzymes or receptors. These interactions can modulate enzyme kinetics and influence biological processes, contributing to the compound's potential therapeutic effects.

Biological Activities

Research indicates that 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol exhibits significant biological activity, particularly in antimicrobial applications. Its interactions with biological molecules suggest potential roles in drug development.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antibacterial properties against various pathogens. For instance, it has been evaluated for its efficacy against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Pathogen MIC (µg/mL) MBC (µg/mL)
Escherichia coli87.5 ± 25175 ± 50
Staphylococcus aureus50 ± 10100 ± 20

These findings highlight the compound's potential as an antibacterial agent, particularly in addressing infections caused by resistant strains.

Case Studies

Several case studies have explored the biological activity of compounds similar to or derived from 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol. For example:

  • Study on Antimycobacterial Activity : A study investigated derivatives of nitrophenyl compounds for their activity against Mycobacterium tuberculosis. The results indicated that modifications to the nitrophenyl group could enhance potency against this pathogen, suggesting a similar approach could be applied to 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol.
  • Synergistic Effects : Research has shown that combining this compound with other antibiotics can produce synergistic effects, enhancing overall antimicrobial efficacy. This is particularly relevant in treating infections caused by multi-drug-resistant bacteria.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
2-Methyl-2-(4-nitrophenyl)propan-1-olC11_{11}H14_{14}N2_{2}O3_{3}Contains a methyl group instead of an amino group
3-(4-Aminophenyl)propan-1-olC11_{11}H15_{15}N2_{2}OLacks the nitro group but retains amino functionality
3-(4-Chlorophenyl)propan-1-olC11_{11}H14_{14}ClN2_{2}OChlorine substitution affects reactivity

The presence of both nitro and amino groups in 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol gives it distinct chemical reactivity and biological activity compared to its analogs.

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